
Aspirin
Overview
Description
Aspirin (acetylsalicylic acid) is a nonsteroidal anti-inflammatory drug (NSAID) with multifaceted therapeutic roles, including analgesia, anti-inflammatory effects, and antithrombotic properties. Its primary mechanism involves irreversible inhibition of cyclooxygenase (COX) enzymes, thereby suppressing prostaglandin and thromboxane synthesis . This compound’s clinical utility spans cardiovascular disease (CVD) prevention, pain management, and emerging roles in cancer chemoprevention . However, its efficacy and safety vary across populations and when compared to other compounds, necessitating detailed comparative analyses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetylsalicylic acid involves the esterification of salicylic acid with acetic anhydride. The reaction is typically catalyzed by an acid such as sulfuric acid or phosphoric acid . The general procedure is as follows:
- Place salicylic acid in a flask.
- Add acetic anhydride and a few drops of concentrated sulfuric acid.
- Heat the mixture gently to facilitate the reaction.
- Allow the mixture to cool, and then add water to precipitate the acetylsalicylic acid.
- Filter and purify the product .
Industrial Production Methods: Industrial production of acetylsalicylic acid follows a similar process but on a larger scale. The reaction is carried out in large reactors, and the product is purified through crystallization and filtration. The purity of the final product is ensured through rigorous quality control measures .
Chemical Reactions Analysis
Key Conditions & Observations:
This reaction is reversible , necessitating anhydrous conditions to minimize hydrolysis .
Hydrolysis Reactions
This compound undergoes hydrolysis in aqueous environments, producing salicylic acid and acetic acid .
Acid-Catalyzed Hydrolysis
-
Mechanism : Protonation of the ester carbonyl facilitates nucleophilic attack by water .
-
Rate dependence : Accelerated by elevated temperatures (e.g., 37°C in physiological conditions) .
Base-Promoted Hydrolysis
-
Mechanism : Hydroxide ion directly attacks the ester carbonyl .
-
Kinetics : Follows second-order kinetics under basic conditions (pH > 8.5) .
Hydrolysis Rate Data:
Temperature (°C) | Rate Constant (k, ×10⁻⁵ M⁻¹s⁻¹) | pH | Source |
---|---|---|---|
25 | 1.82 | 2.0 | |
37 | 3.73 | 2.0 | |
50 | 7.89 | 7.4 | |
85 | 24.6 | 7.4 |
Activation energy : Calculated as under pseudo-first-order conditions .
Cyclooxygenase (COX) Inhibition
This compound irreversibly acetylates Ser-530 in COX-1, blocking arachidonic acid conversion to prostaglandins and thromboxane A₂ . This action underpins its anti-inflammatory and antiplatelet effects.
Plasma Hydrolysis
Two enzymes mediate this compound hydrolysis in blood:
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Butyrylcholinesterase (BChE) : Accounts for ~70% of hydrolytic activity .
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PAFAH1b2 : A platelet-activating factor acetylhydrolase isoform .
Variability : Hydrolysis rates differ 10-fold among individuals due to BChE activity fluctuations .
Thermal Decomposition
At temperatures >140°C, this compound decomposes into:
Critical data :
Reactivity with Alkali Metals
This compound rapidly degrades in solutions of alkali metal hydroxides or carbonates (e.g., NaOH, K₂CO₃), forming water-soluble salicylate salts :
Scientific Research Applications
Cardiovascular Applications
Aspirin is primarily known for its antiplatelet effects, which are crucial in the prevention of cardiovascular diseases (CVD).
Mechanism of Action:
- This compound inhibits cyclooxygenase-1 (COX-1), leading to reduced thromboxane A2 production, a potent promoter of platelet aggregation.
Clinical Evidence:
- A meta-analysis demonstrated that daily low-dose this compound significantly reduces the risk of myocardial infarction and stroke in patients with established cardiovascular disease .
- The ISIS-2 trial highlighted that this compound therapy initiated post-myocardial infarction significantly decreased mortality rates and reinfarction events .
Table 1: Efficacy of this compound in Cardiovascular Disease Prevention
Cancer Prevention
Recent research has explored this compound's potential role in cancer prevention, particularly colorectal cancer.
Findings:
- A systematic review indicated that low-dose this compound use is associated with a statistically significant reduction in colorectal cancer mortality over extended follow-up periods .
- However, some studies have shown neutral outcomes regarding cancer benefits, highlighting the complexity of this compound's role in cancer prevention .
Table 2: this compound and Cancer Mortality Outcomes
Study | Population Size | Cancer Type | Findings |
---|---|---|---|
ASPREE | Varies | Colorectal | Higher mortality at 4.7 years |
Thrombosis Prevention Trial | 5,085 | Colorectal | Reduced mortality at 18.3 years |
Pain Management and Anti-inflammatory Effects
This compound is widely used as an analgesic for mild to moderate pain relief.
Applications:
- Effective in treating headaches, toothaches, and menstrual cramps due to its analgesic properties .
- Its anti-inflammatory effects make it beneficial in conditions such as rheumatoid arthritis and osteoarthritis.
Neurological Applications
Emerging evidence suggests that this compound may have protective effects against neurodegenerative disorders.
Research Insights:
- Studies indicate potential benefits in reducing the risk of Alzheimer’s disease through anti-inflammatory mechanisms .
Other Clinical Uses
This compound has been investigated for various off-label uses:
Potential Applications:
Mechanism of Action
Acetylsalicylic acid exerts its effects primarily through the inhibition of the cyclooxygenase (COX) enzymes. By acetylating a serine residue in the active site of the COX enzymes, it irreversibly inhibits their activity, leading to a decrease in the production of prostaglandins and thromboxanes . This results in reduced inflammation, pain, and fever, as well as inhibition of platelet aggregation .
Comparison with Similar Compounds
Efficacy in Antiplatelet Activity
Aspirin’s antiplatelet effects are mediated through COX-1 inhibition, reducing thromboxane A2 production. Compared to other NSAIDs (e.g., ibuprofen, naproxen), this compound exhibits unique irreversible COX-1 inhibition, providing sustained antithrombotic benefits. However, This compound resistance (reduced platelet inhibition despite therapy) affects 5–60% of patients, as shown in a meta-analysis of 26 studies . In contrast, compounds like ticagrelor (a P2Y12 inhibitor) show lower resistance rates but higher bleeding risks .
Table 1: Antiplatelet Efficacy of this compound vs. Similar Compounds
Anti-Inflammatory and Analgesic Effects
This compound’s anti-inflammatory action is dose-dependent, with higher doses (≥3 g/day) required for significant COX-2 inhibition. Other NSAIDs (e.g., diclofenac) exhibit stronger COX-2 selectivity, offering better pain relief but lacking antithrombotic benefits .
Pharmacokinetic Profiles
This compound’s bioavailability varies with formulation. A study comparing unbuffered, enteric-coated, and buffered this compound found unbuffered this compound achieved peak plasma salicylate levels fastest (15–30 minutes), crucial for acute coronary syndromes . Other NSAIDs, such as naproxen, have longer half-lives (12–17 hours) but lack cardioprotective effects.
Table 2: Pharmacokinetic Comparison
Compound | Bioavailability | Time to Peak (Hours) | Half-Life (Hours) |
---|---|---|---|
This compound (unbuffered) | 80–100% | 0.25–0.5 | 0.3 (hydrolysis) |
Ibuprofen | 80–100% | 1–2 | 2–4 |
Celecoxib | 40–60% | 2–3 | 8–12 |
Emerging Roles in Cancer Prevention
A meta-analysis of 47 cohort studies found a 10–40% reduced risk of colorectal, gastric, and prostate cancers with long-term this compound use . In contrast, non-aspirin NSAIDs (e.g., naproxen) show inconsistent cancer risk reduction, possibly due to shorter treatment durations . Preclinical studies highlight synergy between this compound and sorafenib in suppressing hepatocellular carcinoma via NF-κB inhibition .
Key Considerations in Clinical Use
- Primary Prevention : Recent trials (ARRIVE, ASCEND) question this compound’s net benefit in low-risk populations, favoring statins or lifestyle interventions .
- Combination Therapies : this compound combined with Danshen Dripping Pills reduced platelet aggregation in 67.8% of this compound-resistant CVD patients . Similarly, co-administration with arsenic trioxide (As2O3) enhanced antitumor effects in murine models .
- Dosing : Low-dose this compound (50–100 mg/day) balances efficacy and safety, particularly in elderly patients .
Biological Activity
Aspirin, or acetylsalicylic acid, is a widely used non-steroidal anti-inflammatory drug (NSAID) known for its analgesic, antipyretic, and anti-inflammatory properties. Its biological activity is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, but recent studies have uncovered a range of COX-dependent and COX-independent mechanisms that contribute to its therapeutic effects.
COX Inhibition:
this compound irreversibly acetylates serine residues in both COX-1 and COX-2 enzymes, leading to decreased production of prostaglandins and thromboxanes. This action is crucial for its analgesic and anti-inflammatory effects, as well as its role in reducing platelet aggregation and preventing cardiovascular events .
COX-Independent Mechanisms:
Recent research has identified several non-COX targets of this compound, suggesting that its biological activity extends beyond traditional pathways. This compound has been shown to acetylate various proteins, including histones and transcription factors, which can alter gene expression and cellular function. This post-translational modification may contribute to this compound's anticancer effects by inducing apoptosis and inhibiting angiogenesis in cancer cells .
Biological Effects
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Antiplatelet Activity:
- This compound's inhibition of thromboxane A2 synthesis reduces platelet aggregation, which is vital for its use in preventing thrombosis and cardiovascular diseases.
- Studies have identified an "this compound response signature" (ARS) consisting of co-expressed genes associated with platelet function. This signature has been linked to improved patient outcomes in cardiovascular cohorts .
- Cancer Prevention:
-
Anti-inflammatory Effects:
- This compound promotes the resolution of inflammation through the generation of this compound-triggered lipoxins, which inhibit leukocyte recruitment and promote the clearance of apoptotic cells by macrophages . This action has implications for chronic inflammatory conditions and autoimmune diseases.
- Cardiovascular Benefits:
Case Studies
Case Study 1: Cardiovascular Protection
A cohort study involving patients with a history of myocardial infarction demonstrated that those regularly taking low-dose this compound had a significantly reduced risk of recurrent events compared to non-users. The study highlighted the importance of the ARS in predicting patient outcomes .
Case Study 2: Cancer Prevention
A longitudinal study followed participants over several years, revealing that individuals who consistently used this compound had a lower incidence of colorectal cancer. The findings suggested that this compound's mechanism involved both COX inhibition and modulation of inflammatory pathways related to tumorigenesis .
Data Tables
Biological Activity | Mechanism | Clinical Implications |
---|---|---|
Antiplatelet | COX-1 inhibition | Reduced risk of myocardial infarction |
Anti-inflammatory | Acetylation of proteins | Resolution of chronic inflammation |
Cancer prevention | Induction of apoptosis | Lower incidence of colorectal cancer |
Q & A
Basic Research Questions
Q. How to design a controlled synthesis experiment for aspirin in a laboratory setting?
- Methodological Answer : Begin by reacting salicylic acid with acetic anhydride in a 1:3 molar ratio, using concentrated sulfuric acid as a catalyst. Monitor temperature (70–80°C) to avoid side reactions. Purify the crude product via vacuum filtration and recrystallization in ethanol-water. Validate purity using thin-layer chromatography (TLC) with ethyl acetate as the mobile phase, comparing Rf values to pure acetylsalicylic acid (ASA) standards. Calculate percent yield and characterize via melting point analysis (expected range: 134–136°C) .
Q. What analytical methods are robust for assessing this compound purity post-synthesis?
- Methodological Answer : Use a multi-modal approach:
- TLC : Spot crude and purified samples alongside ASA and salicylic acid standards; visualize under UV light to detect unreacted starting material .
- Melting Point Analysis : Deviations >2°C from the literature value indicate impurities .
- Spectroscopy : Confirm functional groups via FT-IR (e.g., ester carbonyl peak at ~1750 cm⁻¹) and NMR (e.g., acetyl proton signal at δ 2.3 ppm) .
Q. How do pharmacological mechanisms of this compound vary with dosage?
- Methodological Answer : At low doses (75–100 mg/day), this compound irreversibly inhibits cyclooxygenase-1 (COX-1) in platelets, reducing thromboxane A2 and antiplatelet effects. Higher doses (>300 mg/day) inhibit COX-2, providing anti-inflammatory and analgesic effects. Experimental validation involves in vitro COX activity assays and ex vivo platelet aggregation tests .
Advanced Research Questions
Q. How to resolve conflicting results in meta-analyses on this compound’s efficacy in primary cardiovascular prevention?
- Methodological Answer : Address heterogeneity by stratifying studies by population risk profiles (e.g., diabetes, age). Use sensitivity analyses to exclude trials with high bias risk (e.g., unblinded designs). Apply random-effects models to account for variability. For instance, re-analyze data from trials like ASCEND and ARRIVE, focusing on absolute risk reduction rather than relative risk .
Q. What experimental designs mitigate bias in randomized controlled trials (RCTs) evaluating this compound in diabetic patients?
- Methodological Answer : Implement double-blinding with matched placebos and central randomization to ensure allocation concealment. Pre-specify primary endpoints (e.g., major adverse cardiovascular events) and use intention-to-treat analysis. Adjust for covariates like HbA1c levels and renal function in stratified subgroup analyses .
Q. How do genetic polymorphisms (e.g., BRAF mutations) influence this compound’s chemopreventive effects in colorectal cancer?
- Methodological Answer : Conduct cohort studies comparing BRAF-mutant vs. wild-type tumors. Measure prostaglandin E2 (PGE2) levels via ELISA to assess COX-2 activity. Use Cox regression to evaluate hazard ratios for cancer incidence, adjusting for this compound dose/duration. Preclinical models (e.g., BRAF-mutant organoids) can test this compound’s impact on PTGS2 expression .
Q. What statistical methods optimize data extraction in systematic reviews of this compound’s adverse effects?
- Methodological Answer : Employ dual independent reviewers for data extraction, with predefined criteria for adverse events (e.g., gastrointestinal bleeding, hemorrhagic stroke). Use κ statistics to measure inter-rater agreement. For time-to-event data, apply competing risk models to account for mortality unrelated to this compound .
Q. How to design dissolution experiments for this compound tablets across physiological pH environments?
- Methodological Answer : Simulate gastric (pH 1.2) and intestinal (pH 6.8) conditions using USP dissolution apparatus. Quantify ASA release via UV-Vis spectroscopy at 265 nm. Compare immediate-release vs. enteric-coated formulations using f2 similarity factors. Include positive controls (e.g., USP reference standards) .
Q. What advanced meta-analytic techniques address rare events (e.g., this compound-induced Reye’s syndrome)?
- Methodological Answer : Use Bayesian meta-analysis with weakly informative priors to stabilize estimates. Apply Peto’s odds ratio method for rare events, which avoids zero-cell corrections. Validate with trial sequential analysis to assess adequacy of sample size .
Q. How to ethically justify this compound continuation in warfarin-treated patients in clinical studies?
- Methodological Answer : Design non-inferiority trials with composite endpoints (e.g., thromboembolism vs. major bleeding). Obtain informed consent emphasizing bleeding risks. Use Data Safety Monitoring Boards (DSMBs) for interim analyses. Reference frameworks like the Declaration of Helsinki for ethical oversight .
Q. Tables for Key Methodological Comparisons
Trial Design Aspect | Recommendation | Rationale |
---|---|---|
Blinding | Double-blind with placebo | Reduces performance and detection bias |
Subgroup Analysis | Pre-specified genetic/demographic factors | Enhances reproducibility of findings |
Properties
IUPAC Name |
2-acetyloxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-6(10)13-8-5-3-2-4-7(8)9(11)12/h2-5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYNRYMUTXBXSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4, Array | |
Record name | ACETYLSALICYLIC ACID | |
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Record name | 2-(ACETYLOXY)BENZOIC ACID | |
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Record name | aspirin | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Aspirin | |
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DSSTOX Substance ID |
DTXSID5020108 | |
Record name | Aspirin | |
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Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Acetylsalicylic acid appears as odorless white crystals or crystalline powder with a slightly bitter taste. (NTP, 1992), Odorless, colorless to white, crystal-line powder. [aspirin] [Note: Develops the vinegar-like odor of acetic acid on contact with moisture.], Solid, COLOURLESS-TO-WHITE CRYSTALS OR WHITE CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR., Odorless, colorless to white, crystal-line powder. | |
Record name | ACETYLSALICYLIC ACID | |
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Record name | Acetylsalicylic acid | |
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Boiling Point |
284 °F at 760 mmHg (decomposes) (NTP, 1992), 284 °F (decomposes), 284 °F (Decomposes) | |
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Flash Point |
482 °F (NTP, 1992) | |
Record name | ACETYLSALICYLIC ACID | |
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Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992), 1 g sol in: 300 mL water at 25 °C, 100 mL water at 37 °C, 5 mL alcohol, 17 mL chloroform, 10-15 mL ether; less sol in anhydrous ether, In water, 4,600 mg/L at 25 °C, Solubility in water, g/100ml at 15 °C: 0.25 (poor), (77 °F): 0.3% | |
Record name | ACETYLSALICYLIC ACID | |
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URL | https://cameochemicals.noaa.gov/chemical/19712 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Density |
1.4 (NTP, 1992) - Denser than water; will sink, 1.40, 1.4 g/cm³, 1.35 | |
Record name | ACETYLSALICYLIC ACID | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/652 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-(ACETYLOXY)BENZOIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0822 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ACETYLSALICYLIC ACID | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/384 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Acetylsalicylic acid | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0010.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
0 mmHg (approx) (NIOSH, 2023), 2.52X10-5 mm Hg at 25 °C (calc), Vapor pressure, Pa at 25 °C: ~ 0.004, 0 mmHg (approx) | |
Record name | ACETYLSALICYLIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19712 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ACETYLSALICYLIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/652 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-(ACETYLOXY)BENZOIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0822 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ACETYLSALICYLIC ACID | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/384 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Acetylsalicylic acid | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0010.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
4-hydroxybenzoic acid; 4-hydroxybenzene-1,3-dicarboxylic acid (4-hydroxyisophthalic acid); salicylic acid; 2-[[2-(acetyloxy)benzoyl]oxy]benzoic acid (acetylsalicylsalicylic acid); 2-[(2-hydroxybenzoyl)oxy]benzoic acid (salicylsalicylic acid); 2-(acetyloxy)benzoic anhydride (acetylsalicylic anhydride) | |
Record name | ACETYLSALICYLIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/652 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Monoclinic tablets or needle-like crystals, Colorless to white, crystalline powder. | |
CAS No. |
50-78-2 | |
Record name | ACETYLSALICYLIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19712 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Aspirin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aspirin [USP:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050782 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetylsalicylic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00945 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | aspirin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755899 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | aspirin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406186 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | aspirin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27223 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 2-(acetyloxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Aspirin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5020108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ASPIRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R16CO5Y76E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ACETYLSALICYLIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/652 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Aspirin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001879 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2-(ACETYLOXY)BENZOIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0822 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ACETYLSALICYLIC ACID | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/384 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
275 °F (NTP, 1992), 138-140, 135 °C (rapid heating), 135 °C, 275 °F | |
Record name | ACETYLSALICYLIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19712 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Acetylsalicylic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00945 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ACETYLSALICYLIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/652 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Aspirin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001879 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2-(ACETYLOXY)BENZOIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0822 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ACETYLSALICYLIC ACID | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/384 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Acetylsalicylic acid | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0010.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.